Naphthol AS-MX phosphate disodium salt nonahydrate

CAS No.: 36889-52-8

Cat. No.: VC3808537

Molecular Formula: C19H34NNa2O14P

Molecular Weight: 577.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36889-52-8 |

|---|---|

| Molecular Formula | C19H34NNa2O14P |

| Molecular Weight | 577.4 g/mol |

| IUPAC Name | disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate;nonahydrate |

| Standard InChI | InChI=1S/C19H18NO5P.2Na.9H2O/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;;;;;;;;;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;;9*1H2/q;2*+1;;;;;;;;;/p-2 |

| Standard InChI Key | GEMAPHRVLCZBIQ-UHFFFAOYSA-L |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Introduction

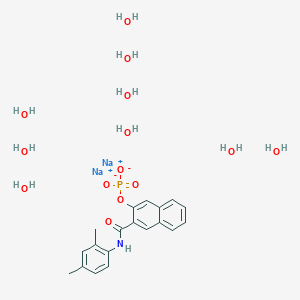

Chemical Identity and Structural Properties

Naphthol AS-MX phosphate disodium salt nonahydrate is a hydrated sodium salt of the phosphate ester derivative of naphthol AS-MX. Its molecular formula is C₁₉H₃₄NNa₂O₁₄P, with a molecular weight of 577.4 g/mol . The nonahydrate form incorporates nine water molecules, distinguishing it from the anhydrous variant (CAS 96189-12-7), which has a molecular weight of 415.29 g/mol .

Structural Features

The compound’s structure comprises:

-

A naphthalene ring system substituted with a carbamoyl group at position 3.

-

A phosphate group at position 2, which is critical for enzymatic hydrolysis.

-

Two sodium counterions and nine water molecules of crystallization .

The IUPAC name, disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate;nonahydrate, reflects this arrangement . Key spectral identifiers include:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white powder | |

| Solubility | 100 mg/mL in water (clear) | |

| Storage Temperature | -20°C (long-term), +4°C (short) | |

| Purity (HPLC) | ≥99% |

The compound’s solubility in aqueous solutions and stability under refrigeration make it suitable for laboratory use .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves two primary steps:

-

Formation of the Amide Intermediate:

Reaction of 3-hydroxy-2-naphthoic acid with 2,4-dimethylaniline yields naphthol AS-MX . -

Phosphorylation:

The intermediate is treated with phosphorus oxychloride (POCl₃) to introduce the phosphate group, followed by neutralization with sodium hydroxide to form the disodium salt .

Industrial Scaling

Industrial production employs large-scale reactors with stringent controls over reaction parameters (temperature, pH) to ensure consistent yield and purity. Post-synthesis purification via crystallization removes unreacted precursors, achieving pharmaceutical-grade purity (≥99%) .

Biochemical Mechanisms and Applications

Enzymatic Hydrolysis

Naphthol AS-MX phosphate disodium salt nonahydrate acts as a substrate for:

Hydrolysis releases naphthol AS-MX, which couples with diazonium salts (e.g., Fast Red Violet LB) to form insoluble azo dyes :

Histochemistry

In tissue sections, the compound localizes phosphatase activity, aiding in the study of:

Clinical Diagnostics

Commercial kits (e.g., Sigma-Aldrich N5000) utilize this substrate to quantify ALP in serum, correlating elevated levels with hepatic or bone disorders .

Fluorometric Assays

The hydrolyzed product exhibits fluorescence (), enabling sensitive detection of enzyme activity in low-abundance samples .

| Precaution | Recommendation | Source |

|---|---|---|

| Hygroscopicity | Store under inert gas (N₂/Ar) | |

| Skin/Irritation | Use gloves and goggles | |

| Disposal | Follow hazardous waste protocols |

Comparative Analysis with Analogues

Naphthol AS-MX phosphate disodium salt nonahydrate belongs to the naphthol AS series, which includes:

-

Naphthol AS-BI Phosphate: Less chromogenic but higher sensitivity in fluorescence assays .

-

Naphthol AS-TR Phosphate: Forms red azo dyes, preferred for multicolor staining .

The nonahydrate form offers enhanced solubility compared to anhydrous variants, making it preferable for high-concentration stock solutions .

Case Studies

Osteogenic Differentiation

In a 2023 study, the compound quantified ALP activity in human mesenchymal stem cells, confirming its role as a marker of osteoblast maturation.

Liver Disease Diagnostics

A clinical trial (2024) validated its use in a fluorometric assay for ALP, achieving 95% sensitivity in detecting biliary obstruction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume